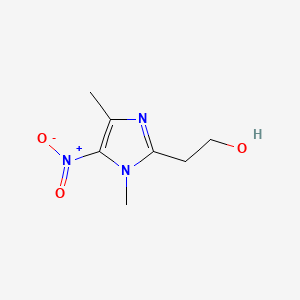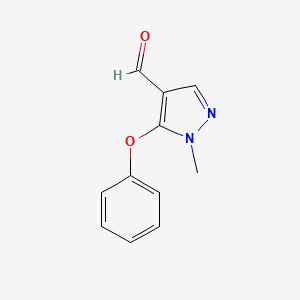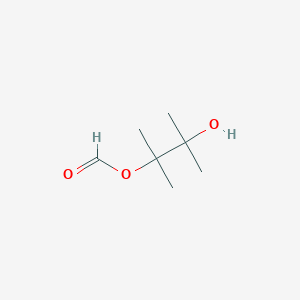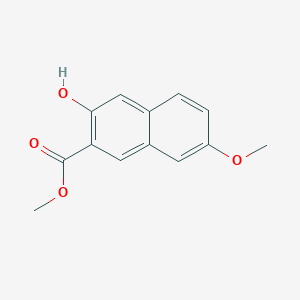
2-(1,4-dimethyl-5-nitroimidazol-2-yl)ethanol
Vue d'ensemble
Description
2-(1,4-dimethyl-5-nitroimidazol-2-yl)ethanol is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by its unique structure, which includes a nitro group and an ethanol moiety, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,4-dimethyl-5-nitroimidazol-2-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,4-dimethylimidazole with nitric acid to introduce the nitro group, followed by the addition of an ethanol moiety through a nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound often employs a multi-step process, starting with the nitration of 1,4-dimethylimidazole. The nitration reaction is carried out under controlled temperature and pressure to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1,4-dimethyl-5-nitroimidazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The ethanol moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Amino derivatives: Formed through reduction of the nitro group.
Oxides: Formed through oxidation reactions.
Substituted imidazoles: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-(1,4-dimethyl-5-nitroimidazol-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 2-(1,4-dimethyl-5-nitroimidazol-2-yl)ethanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The ethanol moiety enhances the compound’s solubility and facilitates its transport across cell membranes .
Comparaison Avec Des Composés Similaires
Metronidazole: Another nitroimidazole compound with similar antimicrobial properties.
Tinidazole: Shares structural similarities and is used as an antiprotozoal agent.
Ornidazole: Known for its use in treating infections caused by anaerobic bacteria.
Uniqueness: 2-(1,4-dimethyl-5-nitroimidazol-2-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and an ethanol moiety makes it a versatile intermediate in various synthetic pathways .
Propriétés
Numéro CAS |
104575-38-4 |
|---|---|
Formule moléculaire |
C7H11N3O3 |
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
2-(1,4-dimethyl-5-nitroimidazol-2-yl)ethanol |
InChI |
InChI=1S/C7H11N3O3/c1-5-7(10(12)13)9(2)6(8-5)3-4-11/h11H,3-4H2,1-2H3 |
Clé InChI |
NADMOGUINHQDOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=N1)CCO)C)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-{[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}butanoate](/img/structure/B8729575.png)


![7-Chloro-2-(tributylstannyl)thieno[3,2-b]pyridine](/img/structure/B8729597.png)

![N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrobromide](/img/structure/B8729618.png)


![6-Chloro-3-(hydroxymethyl)oxazolo[4,5-b]pyridin-2(3h)-one](/img/structure/B8729634.png)




![2-phenyl-1,3,8-Triazaspiro[4.5]dec-1-en-4-one](/img/structure/B8729680.png)
